molecular formula C8H13NOS B8524378 5-(Dimethylaminomethyl)-3-thiophenemethanol

5-(Dimethylaminomethyl)-3-thiophenemethanol

Cat. No. B8524378
M. Wt: 171.26 g/mol
InChI Key: MXRGSQKSECPROW-UHFFFAOYSA-N
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Patent
US04382929

Procedure details

A solution of methyl 5-[(dimethylamino)carbonyl]-3-thiophenecarboxylate (0.5 g) in dry diethylether (50 ml) was added to a slurry of lithium aluminium hydride (0.3 g) in dry diethylether (100 ml). The mixture was stirred for 3 hours at room temperature. Water was cautiously added, the mixture was filtered and the filtrate was evaporated to give the title compound (0.4 g) as a colourless oil b.p. 120°/0.1 mm. The oxalate was formed in and recrystallised from ethanol m.p. 107°-8°.
Name
methyl 5-[(dimethylamino)carbonyl]-3-thiophenecarboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[C:3]([C:5]1[S:9][CH:8]=[C:7]([C:10](OC)=[O:11])[CH:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>C(OCC)C>[CH3:14][N:2]([CH2:3][C:5]1[S:9][CH:8]=[C:7]([CH2:10][OH:11])[CH:6]=1)[CH3:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
methyl 5-[(dimethylamino)carbonyl]-3-thiophenecarboxylate
Quantity
0.5 g
Type
reactant
Smiles
CN(C(=O)C1=CC(=CS1)C(=O)OC)C
Name
Quantity
0.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C)CC1=CC(=CS1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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